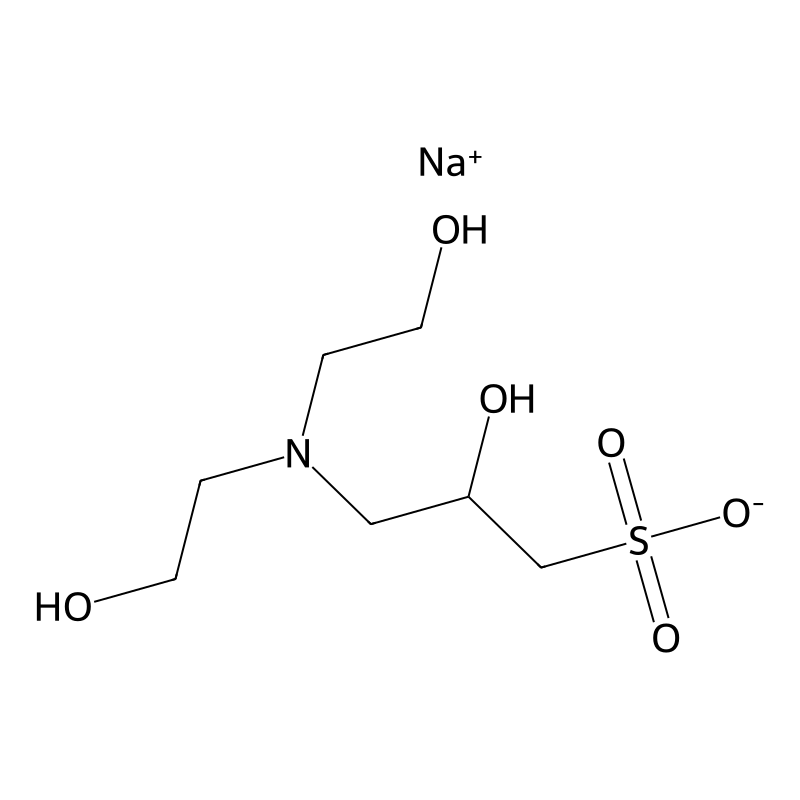DIPSO sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Buffering Agent:
- Function: DIPSO sodium salt acts as a biological buffer, maintaining a stable pH within a specific range. This is crucial in biological and biochemical experiments where even slight pH fluctuations can significantly impact results.
- Applications: It is widely used in various research areas, including:
- Enzyme assays: Maintaining optimal pH for enzyme activity and ensuring accurate measurement of reaction rates [].
- Cell culture: Creating and maintaining a suitable environment for cell growth and function [].
- Protein purification: Maintaining protein stability and preventing aggregation during purification steps [].
Electrophoresis:
- Function: DIPSO sodium salt finds application in electrophoresis techniques, which separate biomolecules based on their size and charge.
- Applications: It is used in:
Chromatography:
- Function: DIPSO sodium salt can be employed in chromatography techniques, where molecules are separated based on their interactions with a stationary phase.
- Applications: It is used in:
Proteomics Research:
- Function: Due to its low biological toxicity and ability to maintain protein stability, DIPSO sodium salt is gaining traction in proteomics research.
- Applications: It is used in:
DIPSO sodium salt, chemically known as sodium 3-(N,N-diethylamino)-2-hydroxypropane-1-sulfonate, is a zwitterionic compound with the molecular formula C₇H₁₆NNaO₆S and a molecular weight of 265.26 g/mol. It is typically encountered as a white powder and is soluble in water, making it useful in various biochemical applications. The compound's pH range for optimal use is between 7.0 and 8.2, with a pKa value of approximately 7.6 at 25°C . DIPSO sodium salt is primarily utilized as a buffering agent in biochemical and molecular biology experiments.
DIPSO sodium salt functions as a buffer by utilizing its zwitterionic structure. At its effective pH range (typically 7.0-8.2) [], the molecule exists in equilibrium between its protonated and deprotonated forms. When the surrounding environment becomes acidic (excess H+), the deprotonated form readily accepts a proton, minimizing the pH change. Conversely, in a basic environment (excess OH-), the protonated form releases a proton, again buffering the solution and maintaining a stable pH []. This buffering capacity is vital for maintaining optimal conditions for biological experiments involving enzymes, proteins, and other biomolecules that are sensitive to pH fluctuations.
The synthesis of DIPSO sodium salt typically involves the reaction of N,N-diethylamino-2-hydroxypropane-1-sulfonic acid with sodium hydroxide or sodium carbonate to form the sodium salt. The process can be summarized as follows:
- Reactants: N,N-diethylamino-2-hydroxypropane-1-sulfonic acid and sodium hydroxide.
- Reaction Conditions: The reaction is conducted under controlled temperature and stirring conditions to ensure complete dissolution and reaction.
- Product Isolation: After completion, the product is purified through recrystallization or filtration to obtain pure DIPSO sodium salt .
DIPSO sodium salt has several applications across various fields:
- Biochemical Research: It is widely used as a buffering agent in biochemical assays and cell culture media.
- Pharmaceuticals: The compound may serve as an excipient in drug formulations, helping to stabilize active ingredients.
- Analytical Chemistry: It can be utilized in chromatography and electrophoresis techniques due to its buffering properties .
Several compounds exhibit similarities to DIPSO sodium salt, particularly in their chemical structure or applications as buffering agents:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tris(hydroxymethyl)aminomethane | C₄H₁₁N₃O₃ | Commonly used buffer; effective at pH 7-9 |
| 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C₈H₁₈N₂O₄S | Known for excellent buffering capacity at physiological pH |
| N-(2-Hydroxyethyl)piperazine-N'-sulfonic acid | C₈H₁₈N₂O₄S | Similar buffering range; used in biological applications |
DIPSO sodium salt's uniqueness lies in its zwitterionic nature, which provides distinct buffering capabilities compared to other common buffers like Tris or HEPES. Its specific pKa value allows it to maintain stability within a narrower pH range, making it particularly suitable for certain biochemical applications where precise pH control is essential .
DIPSO sodium salt belongs to the Good's buffers family, a series of zwitterionic compounds developed in the mid-1960s by American biochemist Dr. Norman E. Good specifically for biological research applications. This buffer compound is characterized by its ability to maintain physiological pH levels with minimal interference in biological systems.
Basic Identification Data
| Parameter | Information |
|---|---|
| Chemical Name | 3-[N,N-Bis(hydroxyethyl)amino]-2-hydroxypropanesulphonic acid sodium salt |
| CAS Number | 102783-62-0 |
| Molecular Formula | C₇H₁₆NO₆SNa |
| Molecular Weight | 265.26 g/mol |
| Parent Compound CID | 100210 (1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-) |
The compound is also known by several synonyms including DIPSO sodium salt, DIPSO (sodium), and Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate. Its chemical structure features a sulfonate group, a hydroxyl group, and a tertiary amine with two hydroxyethyl substituents, giving it its characteristic zwitterionic properties.
Physical and Chemical Properties
DIPSO sodium salt exhibits several notable physical and chemical characteristics that make it suitable for biological applications:
| Property | Value/Description |
|---|---|
| Appearance | White crystalline powder |
| pKa (at 25°C) | 7.6 |
| Useful pH Range | 7.0 - 8.2 |
| Solubility in Water | 0.333 g/L, clear to slightly hazy, colorless |
| Form | Crystalline powder |
| InChI | InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1 |
| SMILES | C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
The compound demonstrates excellent stability under standard laboratory conditions and maintains its buffering capacity across a range of temperatures commonly used in biological experiments.








